3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methoxyphenylhydrazine with 3-methoxypropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with varied functional groups.
Scientific Research Applications
3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-(3-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and propyl groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N3O3 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c1-19-15(16(20)17-8-5-9-21-2)11-14(18-19)12-6-4-7-13(10-12)22-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,17,20) |
InChI Key |
VSWQUJRSZGRDIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCOC |
Origin of Product |
United States |
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